
N,N,N-Trimethyloctadecan-1-aminium benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyloctadecan-1-aminium benzoate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyloctadecan-1-aminium benzoate typically involves the quaternization of octadecylamine with methyl iodide, followed by an ion exchange reaction with sodium benzoate. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Organic solvents such as ethanol or methanol.
Reaction Time: Several hours to ensure complete quaternization and ion exchange.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Octadecylamine, methyl iodide, and sodium benzoate.
Equipment: Continuous flow reactors, filtration units, and drying equipment.
Quality Control: Monitoring the purity and composition using techniques like HPLC and NMR.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyloctadecan-1-aminium benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate ion can be replaced with other anions through ion exchange reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Substitution: Sodium chloride or other sodium salts for ion exchange.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Substitution: Formation of different quaternary ammonium salts.
Oxidation: Oxidized derivatives of the benzoate moiety.
Reduction: Reduced forms of the benzoate moiety.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyloctadecan-1-aminium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyloctadecan-1-aminium benzoate is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This disruption can lead to the lysis of microbial cells, making it effective as an antimicrobial agent. The quaternary ammonium group interacts with negatively charged surfaces, enhancing its binding and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trimethyloctadecan-1-aminium chloride
- N,N,N-Trimethyloctadecan-1-aminium bromide
- N,N,N-Trimethyloctadecan-1-aminium iodide
Uniqueness
N,N,N-Trimethyloctadecan-1-aminium benzoate is unique due to its specific anion, benzoate, which imparts distinct properties compared to other quaternary ammonium salts. The benzoate ion can influence the solubility, reactivity, and overall performance of the compound in various applications.
Propiedades
Número CAS |
108313-50-4 |
|---|---|
Fórmula molecular |
C28H51NO2 |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
trimethyl(octadecyl)azanium;benzoate |
InChI |
InChI=1S/C21H46N.C7H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;8-7(9)6-4-2-1-3-5-6/h5-21H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Clave InChI |
XZBJGLUBSRQJIY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)


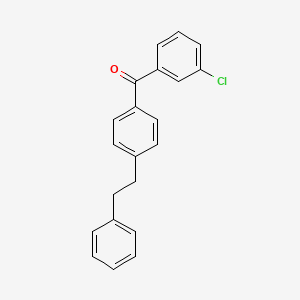
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
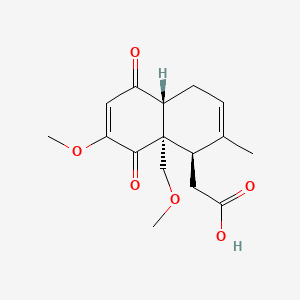
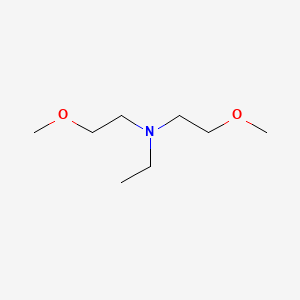
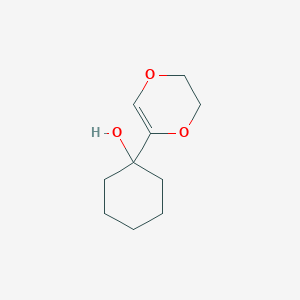
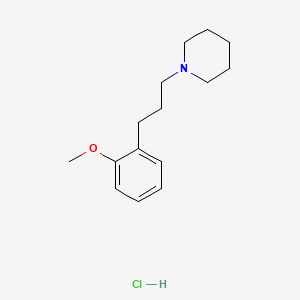
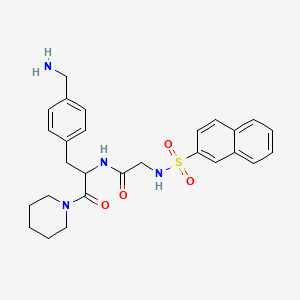
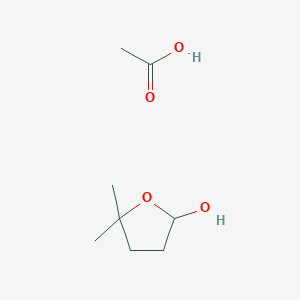
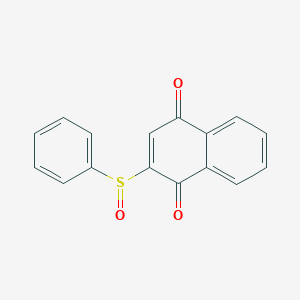
![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
